Disodium N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate
Description
Disodium N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate (CAS 93804-76-3) is a synthetic amphiphilic compound with a glycinate backbone functionalized by a 2-hydroxyethyl group and a 14-carbon (tetradecyl) acyl chain. Its structure includes a carboxylate group, which is neutralized by two sodium ions, enhancing water solubility. The compound is classified as an amino acid derivative with surfactant-like properties, likely used in medicinal or industrial applications for stabilization, emulsification, or drug delivery . Its molecular formula is C₂₄H₄₄N₂O₆·2Na, and it features a branched amine-ether linkage, distinguishing it from simpler alkylamine derivatives .
Properties
CAS No. |
77056-23-6 |
|---|---|
Molecular Formula |
C22H42N2Na2O6+2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
disodium;2-[carboxymethyl-[2-[2-hydroxyethyl(tetradecanoyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C22H42N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)24(16-17-25)15-14-23(18-21(27)28)19-22(29)30;;/h25H,2-19H2,1H3,(H,27,28)(H,29,30);;/q;2*+1 |
InChI Key |
HDNGRHMQJWWQPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CCO.[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Disodium N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate, often referred to as Disodium Tallowamphodiacetate, is a complex amphoteric surfactant derived from glycine. This compound exhibits various biological activities that make it a subject of interest in pharmaceutical and biochemical research. This article explores its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features both hydrophilic and hydrophobic characteristics due to its unique structure. The presence of carboxyl and amino groups allows for interactions with biological membranes, enhancing its potential applications in drug delivery systems.
Biological Activity Overview
This compound has been studied for its roles in:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
- Cell Membrane Interaction : Its amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane permeability.
- Biocompatibility : Studies indicate favorable biocompatibility profiles, making it suitable for biomedical applications.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of Disodium Tallowamphodiacetate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.
Case Study 2: Biocompatibility Assessment
In vitro studies assessed the biocompatibility of Disodium Tallowamphodiacetate using human fibroblast cell lines. The compound was tested at various concentrations (0.1%, 0.5%, 1%) over 24 hours. Cell viability was measured using an MTT assay, which revealed over 90% viability at all concentrations, indicating excellent biocompatibility.
The biological activity of this compound is attributed to its ability to disrupt bacterial cell membranes and modulate cell signaling pathways. Its amphoteric nature enables it to interact with both negatively and positively charged surfaces, facilitating cellular uptake and enhancing therapeutic efficacy.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Delivery Systems
- Disodium N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate has been explored for use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. The compound's hydrophilic nature enhances the solubility of poorly soluble drugs, facilitating their transport in biological systems.
- Antimicrobial Activity
- Biocompatibility and Safety
Biochemical Applications
- Enzyme Inhibition
- Protein Stabilization
Material Science Applications
- Surface Modifications
- Lubricants and Greases
Case Study 1: Antimicrobial Properties
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition of growth at specific concentrations, suggesting potential for development into a topical antimicrobial agent.
Case Study 2: Drug Delivery Enhancement
Research conducted at a leading pharmaceutical institute demonstrated that incorporating this compound into lipid-based drug delivery systems significantly improved the bioavailability of hydrophobic drugs. The study highlighted the compound's role in enhancing drug solubility and absorption rates in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is part of a broader family of N-substituted glycinate derivatives. Key structural analogues include:
| Compound | CAS No. | Molecular Formula | Chain Length | Counterion | Key Functional Groups |
|---|---|---|---|---|---|
| Disodium N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate (Target) | 93804-76-3 | C₂₄H₄₄N₂O₆·2Na | 14C (tetradecyl) | Disodium | Carboxylate, hydroxyethyl, amide |
| N-(2-Hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycine monohydrochloride | 95046-22-3 | C₂₄H₄₈N₂O₄·HCl | 18C (octadecyl) | Hydrochloride | Amine hydrochloride, hydroxyethyl, amide |
| Diisopropylaminoethanethiol | 5842–07–9 | C₇H₁₇NS | N/A | None | Thiol, tertiary amine |
| 2-(Dimethylamino)ethyl chloride | 4261–68–1 | C₄H₁₀ClN | N/A | None | Chloroethyl, tertiary amine |
Functional and Physicochemical Differences
Chain Length and Solubility: The target compound’s 14-carbon chain balances lipophilicity and water solubility due to the disodium carboxylate group. In contrast, the 18-carbon analogue (CAS 95046-22-3) exhibits lower aqueous solubility but stronger lipid interaction, making it more suitable for lipid-based formulations . Shorter-chain analogues like diisopropylaminoethanethiol (CAS 5842–07–9) lack amphiphilic properties and are primarily used in organic synthesis or as chelators .
Counterion Effects :
- The disodium salt form enhances solubility in polar solvents, whereas the hydrochloride form (CAS 95046-22-3) is more acidic and may precipitate in neutral pH environments .
Functional Group Activity: Thiol-containing compounds (e.g., diisopropylaminoethanethiol) exhibit redox activity, unlike the target compound’s carboxylate and amide groups, which prioritize ionic stabilization . Chloroethyl derivatives (e.g., 2-(dimethylamino)ethyl chloride) are reactive alkylating agents, contrasting with the target compound’s non-reactive amide bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
